molecular formula C12H19NO6 B8212010 (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid

Cat. No.: B8212010
M. Wt: 273.28 g/mol
InChI Key: VACTVXMKHNDVTL-OCAPTIKFSA-N
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Description

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups, which are commonly used in peptide synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid typically involves the use of tert-butyl esters. One efficient method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound often employs large-scale flow microreactor systems due to their efficiency and sustainability. These systems allow for continuous production, reducing waste and improving yield.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

Scientific Research Applications

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions at other sites. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,5S)-1-[(tert-butoxy)carbonyl]piperidine-3,5-dicarboxylic acid is unique due to its chiral centers and the presence of two carboxylic acid groups, which provide additional sites for chemical modification. This makes it a versatile intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(3R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-7(9(14)15)4-8(6-13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACTVXMKHNDVTL-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of piperidine-1,3,5-tricarboxylic acid 1-tert-butyl ester 3,5-dimethyl ester (6.8 g, 22.5 mmol) in MeOH/water (4:1, 120 mL) is added K2CO3 (9.4 g, 68 mmol). The reaction mixture is stirred at reflux overnight. The MeOH is evaporated and the residue is extracted with dicholoromethane and 1N aq. HCl. The organic phase is dried over Na2SO4, filtered and evaporated to give a light yellow solid. MS (LC-MS): 274 [M+H]+.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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